molecular formula C27H25N3O2 B11281016 3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11281016
M. Wt: 423.5 g/mol
InChI Key: NRVDJFRNRXDPMD-UHFFFAOYSA-N
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Description

3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting with a suitable indole precursor, such as 5,8-dimethylindole, the core structure is formed through cyclization reactions.

    Pyrimidine Ring Formation: The pyrimidine ring is constructed by reacting the intermediate with appropriate reagents such as formamide or urea under acidic or basic conditions.

    Final Cyclization and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The aromatic and heterocyclic nature of the compound allows it to interact with biological macromolecules in specific ways.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, making them candidates for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and stability.

Mechanism of Action

The mechanism by which 3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione exerts its effects depends on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5,8-Dimethylindole: Shares the indole core but lacks the pyrimidine ring and benzyl groups.

    1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Contains the pyrimidine ring but lacks the indole structure.

    4-Methylbenzyl derivatives: Various compounds with the 4-methylbenzyl group but different core structures.

Uniqueness

3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is unique due to its combination of an indole core, a pyrimidine ring, and multiple benzyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C27H25N3O2

Molecular Weight

423.5 g/mol

IUPAC Name

3-benzyl-5,8-dimethyl-1-[(4-methylphenyl)methyl]pyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C27H25N3O2/c1-18-9-12-21(13-10-18)16-29-24-22-15-19(2)11-14-23(22)28(3)25(24)26(31)30(27(29)32)17-20-7-5-4-6-8-20/h4-15H,16-17H2,1-3H3

InChI Key

NRVDJFRNRXDPMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N(C5=C3C=C(C=C5)C)C

Origin of Product

United States

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